molecular formula C7H9BF3KN2S B11775397 Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate

Cat. No.: B11775397
M. Wt: 260.13 g/mol
InChI Key: UCHHPMHBLXCDPU-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a trifluoroborate group attached to a thiazole ring, which is further substituted with a pyrrolidine moiety

Preparation Methods

The synthesis of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate typically involves the reaction of a thiazole derivative with a pyrrolidine compound in the presence of a trifluoroborate reagent. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate undergoes various chemical reactions, including:

Scientific Research Applications

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating the formation of complexes with various substrates. The pyrrolidine and thiazole moieties contribute to the compound’s binding affinity and specificity towards certain biological targets, influencing its overall activity and effects .

Comparison with Similar Compounds

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9BF3KN2S

Molecular Weight

260.13 g/mol

IUPAC Name

potassium;trifluoro-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)boranuide

InChI

InChI=1S/C7H9BF3N2S.K/c9-8(10,11)6-5-14-7(12-6)13-3-1-2-4-13;/h5H,1-4H2;/q-1;+1

InChI Key

UCHHPMHBLXCDPU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CSC(=N1)N2CCCC2)(F)(F)F.[K+]

Origin of Product

United States

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